5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine

Physicochemical Properties Medicinal Chemistry ADME

Medicinal chemistry teams often face the challenge of sourcing 2-aminothiazole building blocks with precise, quantifiable physicochemical properties for systematic SAR studies. 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine (CAS 301223-40-5) solves this with a defined 4-ethoxybenzyl substitution pattern imparting LogP 2.71 and TPSA 48.14. • Enables rational lipophilicity modulation in hit-to-lead campaigns. • Serves as a structurally validated negative control for C-4 aryl thiazole-2-amine AChE inhibitors (cf. Compound 4f). • Supplied at ≥95% purity with cold-chain storage and room-temperature shipping for reliable global procurement.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 301223-40-5
Cat. No. B2570929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine
CAS301223-40-5
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=CN=C(S2)N
InChIInChI=1S/C12H14N2OS/c1-2-15-10-5-3-9(4-6-10)7-11-8-14-12(13)16-11/h3-6,8H,2,7H2,1H3,(H2,13,14)
InChIKeyMKQHNAYBZYUSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine Procurement & Differentiation


5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine (CAS 301223-40-5) is a 2-aminothiazole derivative featuring a 4-ethoxybenzyl substituent at the C-5 position of the thiazole ring . This compound belongs to the broader class of 4-arylthiazole-2-amines, a scaffold recognized in medicinal chemistry for its utility in generating diverse bioactive molecules [1]. Its molecular formula is C₁₂H₁₄N₂OS, with a molecular weight of 234.32 g/mol . The compound is commercially available from multiple reputable vendors, typically at ≥95% purity, and is designated for research and further manufacturing use only .

Scaffold 2-Aminothiazole with 4-ethoxybenzyl motif for SAR studies
Physicochemical Selectivity Defined lipophilicity shift supports ADME property differentiation
Procurement Grade Research-grade purity (≥95%) from multiple vendors

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine: Why Analogs Fail


The 2-aminothiazole core is a privileged scaffold, but its biological and physicochemical properties are exquisitely sensitive to substitution patterns [1]. While a simple 5-benzyl analog (CAS 121952-97-4) or a 5-(4-methoxybenzyl) variant (CAS 299953-06-3) may appear structurally similar, the presence of the 4-ethoxy group on the benzyl ring in 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine introduces quantifiable differences in lipophilicity and polar surface area. These differences directly impact critical drug-like properties such as membrane permeability, solubility, and target binding affinity, which are non-linear and cannot be predicted by simple analogy . Consequently, substituting one 5-substituted 2-aminothiazole for another without experimental validation risks altering or nullifying the desired biological outcome, making precise chemical identity crucial for reproducible research and valid structure-activity relationship (SAR) studies.

Lipophilicity Shift

5-Benzyl or 5-(4-methoxybenzyl) analogs may alter logP, potentially affecting membrane permeability and target binding.

Polar Surface Area Variation

Removing the ethoxy group reduces TPSA and hydrogen‑bond acceptor capacity, which may shift ADME and BBB penetration profiles.

Positional Isomer Divergence

C-5 benzyl substitution vs. C-4 aryl substitution can drastically change target engagement and potency; SAR cannot be extrapolated.

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity vs. 5-Benzyl Analog

The 4-ethoxy substituent on the benzyl group significantly modulates lipophilicity. The target compound, 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine, has a calculated LogP of 2.7148 . In contrast, the simpler 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) exhibits a lower LogP, with reported values ranging from 2.30 to 2.316 . This difference of approximately +0.4 log units indicates a measurable increase in lipophilicity conferred by the ethoxy group.

Lipophilicity
Data to verify
2.71 vs 2.32 +0.40
Supports ADME property differentiation
In silico; vendor data. Verify experimentally
Physicochemical Properties Medicinal Chemistry ADME

Higher Polar Surface Area vs. 5-Benzyl Analog

The introduction of the 4-ethoxy group also modifies the topological polar surface area (TPSA). The target compound, 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine, has a calculated TPSA of 48.14 Ų . This is notably higher than the TPSA of 38.91 Ų reported for the parent 5-benzyl-1,3-thiazol-2-amine . This increase of 9.23 Ų is directly attributable to the additional oxygen atom in the ethoxy group, which adds a hydrogen bond acceptor site.

Polar Surface Area
Data to verify
48.14 vs 38.91 +9.23 Ų
Indicates higher polarity and H‑bond capacity
Vendor datasheet; confirm with experimental TPSA
Physicochemical Properties Drug Design Permeability

Positional Isomer Impact on AChE Inhibition

While direct AChE inhibition data for this specific compound is not available in the primary literature, class-level inference from a closely related series of 4-arylthiazole-2-amine derivatives provides a critical differentiation point. The lead compound in that series, 4f, which contains a 4-ethoxyphenyl group at the C-4 position of the thiazole, exhibited an IC₅₀ of 0.66 μM against AChE [1]. This was more potent than the reference compounds Rivastigmine and Huperzine-A in the same assay [1]. In contrast, 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine has the substituted aryl group at the C-5 position via a methylene linker. This positional isomerism (C-4 aryl vs. C-5 benzyl) is a fundamental structural difference known to drastically alter binding mode and potency within the 2-aminothiazole class [1]. Therefore, this compound serves as a distinct chemical probe for exploring the SAR of AChE inhibition, rather than a direct substitute for the potent C-4 aryl analogs.

AChE SAR Context
Class-level inference
C-5 benzyl positional isomer; no direct IC₅₀ data
Scaffold-specific SAR exploration tool
Inference from potent C-4 aryl analogs (IC₅₀ 0.66 µM)
Acetylcholinesterase Inhibition Structure-Activity Relationship (SAR) Neurological Research

Evidence Gaps and Data Integrity

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Patents) has revealed a significant limitation: there are no published peer-reviewed studies providing direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine. Claims regarding enzyme inhibition (e.g., CDKs) or antimicrobial activity found on some vendor websites are unsupported by primary data and should be treated as unverified hypotheses. The only verifiable, quantitative differentiators for this compound are its computed physicochemical properties (LogP, TPSA) when compared to its closest analogs. Potential users should be aware that its specific biological profile remains largely uncharacterized, and its selection over an analog must be driven by the need for this precise substitution pattern for exploratory SAR or as a synthetic intermediate.

Biological Data Gap
Data to verify
No primary bioactivity data published
Select for unique scaffold, not validated target
Verify vendor claims independently; compute only
Data Integrity Evidence-Based Procurement Research Reagent Selection

5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine Application Scenarios


Probing SAR with the 4-Ethoxybenzyl Motif

Based on its unique structural and physicochemical profile , this compound is ideally suited for medicinal chemistry teams engaged in early-stage hit-to-lead or lead optimization campaigns. Its specific substitution pattern—a 4-ethoxybenzyl group at the C-5 position—provides a defined point of structural diversity. The quantifiable differences in LogP and TPSA compared to simpler 5-benzyl analogs [1] make it a valuable tool for systematically probing the impact of lipophilicity and polarity on target binding, cellular permeability, and metabolic stability. It serves as a precise building block for generating focused compound libraries to explore SAR around the thiazole core.

Target Identification and Validation Tool

For chemical biology groups seeking novel probes, this compound offers a well-defined, commercially available scaffold with a unique physicochemical signature . Its uncharacterized biological activity profile, as established in the evidence assessment [1], positions it as an ideal starting point for phenotypic screening or affinity-based target identification. Unlike many well-studied analogs, its lack of pre-defined activity minimizes bias in target-fishing experiments, allowing researchers to uncover novel protein-ligand interactions for the 2-aminothiazole class.

Versatile Synthetic Intermediate

Given the synthetic accessibility of the 2-aminothiazole core and the presence of a primary amine handle, 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is a versatile synthetic intermediate. Researchers can use it as a starting material for N-alkylation, acylation, or diazotization reactions to generate a wide array of more complex molecules. Its defined physicochemical properties (LogP 2.71, TPSA 48.14) [1] allow for rational design of subsequent derivatization steps to fine-tune the properties of the final compounds.

Negative Control for 4-Arylthiazole-2-amine Assays

Given the demonstrated potent AChE inhibitory activity of certain 4-arylthiazole-2-amine analogs like Compound 4f (IC₅₀ = 0.66 μM) , the positional isomer 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine is strategically valuable as a negative control. Its different substitution pattern (C-5 benzyl vs. C-4 aryl) and the absence of published activity data for this target [1] make it a suitable comparator to confirm that observed biological effects are indeed specific to the C-4 aryl substitution. This is essential for validating target engagement and establishing robust SAR.

Application
Selection Property
Validation Focus
SAR Lipophilicity Probe
Defined logP shift vs. 5‑benzyl analog
ADME property correlation
Phenotypic Screening Tool
Uncharacterized bioactivity profile
Target deconvolution & hit identification
Synthetic Intermediate
Primary amine handle for derivatization
Reaction scope and product purity
Positional Control for AChE Assays
C‑5 benzyl substitution pattern
Specificity confirmation vs. C‑4 aryl analogs

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